N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrrolo[3,2-d]pyrimidines, are synthesized for their potential biological activities. Studies demonstrate the synthesis of novel compounds derived from various core structures, such as benzodifuranyl and thiazolopyrimidines, which exhibit anti-inflammatory, analgesic, and antitumor properties. These compounds are often tested as cyclooxygenase inhibitors and for their selectivity towards COX-2, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antifolates and Antitumor Activity
Antifolate compounds, including those with a pyrrolo[2,3-d]pyrimidine core, have been synthesized and evaluated for their role as dihydrofolate reductase (DHFR) inhibitors. These compounds demonstrate potent antitumor activities, suggesting their utility in cancer treatment by inhibiting folate pathways crucial for cell division (Gangjee et al., 2007).
Antiviral Research
Research into non-nucleoside analogs of pyrrolo[2,3-d]pyrimidines has explored their antiviral activities, especially against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). Structural modifications, particularly at the 4 and 6 positions, influence the antiviral efficacy of these compounds, shedding light on the design of new antiviral drugs (Renau et al., 1996).
Gene Expression Inhibition
Certain pyrrolopyrimidine derivatives have been identified as inhibitors of AP-1 and NF-κB mediated gene expression. These findings suggest the potential application of these compounds in regulating inflammatory pathways and immune responses, which could be beneficial in treating various inflammatory and autoimmune diseases (Palanki et al., 2002).
Conformational and Structural Studies
The study of thiazolo[3,2-a]pyrimidines and related compounds offers insights into their conformational features and supramolecular aggregation. Understanding the structural modifications and their impacts on intermolecular interactions can guide the design of compounds with tailored properties for specific applications (Nagarajaiah et al., 2014).
Properties
IUPAC Name |
3-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-29-15-19(23(31)26-12-11-17-13-27-20-10-6-5-9-18(17)20)21-22(29)24(32)30(25(33)28-21)14-16-7-3-2-4-8-16/h2-10,13,15,27H,11-12,14H2,1H3,(H,26,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCNDOJFBTXGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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